Cas no 176112-77-9 (2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI))

2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI) structure
176112-77-9 structure
Product Name:2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI)
CAS No:176112-77-9
MF:C5H7N3O
MW:125.128580331802
CID:112251
PubChem ID:79143
Update Time:2025-04-18

2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI)
    • 2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-,(Z)-(9CI)
    • NSC47693
    • CHEBI:39624
    • CS-W006395
    • 4-Amino-2-hydroxy-1-methylpyrimidine
    • AKOS005266250
    • A894624
    • 4-Amino-1-methyl-pyrimidin-2-one
    • EN300-263946
    • 176112-78-0
    • 4-amino-1-methylpyrimidin-2(1H)-one
    • Z1198148063
    • CYTOSINE, 1-METHYL-
    • PS-11898
    • 2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-,(E)-(9CI)
    • DTXSID60149949
    • CS1032
    • 4-amino-1-methyl-2(1H)-Pyrimidinone
    • 2(1H)-Pyrimidinone, 4-amino-1-methyl-
    • HWPZZUQOWRWFDB-UHFFFAOYSA-N
    • Q27095132
    • AC-31819
    • N1-METHYLCYTOSINE
    • methylcytosine
    • 2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-,(4E)-(9CI)
    • 2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-,(Z)-
    • 1-Methylcytosine
    • 176158-70-6
    • CHEMBL500883
    • 1bky
    • SY070177
    • FT-0693607
    • BAA12247
    • HY-W006395
    • MFCD00038058
    • NS00068439
    • 1J54NE82RV
    • 4-amino-1-methyl-1,2-dihydropyrimidin-2-one
    • 1MC
    • NSC 47693
    • 1-methylcytosin
    • SCHEMBL20879444
    • DB04314
    • 176112-79-1
    • 2(1H)-Pyrimidinone,4-amino-1-methyl-
    • PD006316
    • UNII-1J54NE82RV
    • SB57304
    • 1122-47-0
    • 4-amino-1-methylpyrimidin-2-one
    • 176112-77-9
    • N-Methylcytosine
    • AMY5656
    • 4-Amino-1-methyl-1H-pyrimidin-2-one
    • NSC-47693
    • SCHEMBL19929
    • Inchi: 1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9)
    • InChI Key: HWPZZUQOWRWFDB-UHFFFAOYSA-N
    • SMILES: O=C1N=C(C=CN1C)N

Computed Properties

  • Exact Mass: 125.059
  • Monoisotopic Mass: 125.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.7A^2
  • XLogP3: -1.1

Experimental Properties

  • Density: 1.34
  • Boiling Point: 241.6°Cat760mmHg
  • Flash Point: 99.9°C
  • Refractive Index: 1.619

2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI) Related Literature

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.